4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-11-16(19(25)23-14-9-5-4-8-13(14)21)17(24-20(28)22-11)12-7-6-10-15(26-2)18(12)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZXHNWIDNXJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of pyrimidine derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on various research findings.
- Molecular Formula: C20H20FN3O4
- Molecular Weight: 385.39 g/mol
- CAS Number: 421576-68-3
Biological Activity Overview
Pyrimidine derivatives are known for their wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound exhibits significant potential in these areas, as detailed below.
Antimicrobial Activity
Research indicates that pyrimidine derivatives can exhibit potent antimicrobial properties. A study highlighted that thioxopyrimidine derivatives showed promising activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring significantly enhances antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC): The compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. Various derivatives have shown cytotoxic effects against different cancer cell lines:
- A structure-activity relationship (SAR) analysis indicated that modifications on the pyrimidine nucleus can enhance cytotoxicity against human tumor cells such as HeLa and HepG2 .
- In vitro studies have demonstrated that compounds with a thioxo group exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antibacterial Screening:
- Cytotoxicity Assays:
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often linked to their structural features:
Scientific Research Applications
The compound 4-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its applications, particularly in medicinal chemistry, highlighting its synthesis, biological evaluations, and potential therapeutic uses.
Synthesis and Chemical Properties
This compound can be synthesized through multicomponent reactions, notably the Biginelli reaction, which involves the condensation of aldehydes, urea (or thiourea), and active methylene compounds. The use of various catalysts has been explored to enhance yield and efficiency. For instance, ionic liquid catalysis has been shown to facilitate the formation of tetrahydropyrimidine derivatives under environmentally friendly conditions, yielding products with significant pharmacological potential .
Key Characteristics
- Molecular Formula : C₃₁H₃₃FN₆O₅S
- Molecular Weight : 558.6 g/mol
- Structural Features : The compound features a thioxo group and multiple aromatic rings that contribute to its biological activity.
Biological Applications
The biological applications of this compound are primarily centered around its antimicrobial, anticancer, and antifungal properties.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antibacterial and antifungal activities. For example, compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects .
Antimicrobial Screening Results
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 4a | S. aureus | High |
| 4b | E. coli | Moderate |
| 4c | Pseudomonas aeruginosa | Low |
Anticancer Potential
Tetrahydropyrimidine derivatives have also shown potential as anticancer agents. Studies have indicated that certain modifications to the structure can enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
Antifungal Properties
In vitro studies have demonstrated that this compound exhibits antifungal activity against strains like Candida albicans. The effectiveness varies based on structural modifications; for instance, compounds with electron-donating groups tend to show enhanced activity .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in treating infections and cancer:
-
Study on Antibacterial Properties :
A recent study evaluated a series of tetrahydropyrimidine derivatives against multiple bacterial strains. The results showed that compounds with specific substituents on the phenyl rings exhibited superior antibacterial activity compared to standard antibiotics like ampicillin . -
Antifungal Activity Assessment :
Another research focused on the antifungal properties of these compounds against clinical isolates of fungi. The findings indicated that certain derivatives were significantly more effective than traditional antifungal treatments . -
Cytotoxicity in Cancer Cells :
A study assessed the cytotoxic effects of various tetrahydropyrimidine derivatives on human cancer cell lines. The results suggested that some compounds induced apoptosis more effectively than existing chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents at positions 4 and 5 significantly alter physicochemical properties. Key comparisons include:
Key Observations :
- Thioxo vs. Oxo : Thioxo derivatives (e.g., 5d) exhibit higher thermal stability (decomposition >200°C) compared to oxo analogs (e.g., 5c: 182–184°C). The thioxo group increases molecular rigidity and intermolecular interactions .
- Substituent Position : Fluorophenyl groups at C4 (e.g., 2-fluoro in 5d vs. 4-fluoro in 5c) influence melting points and solubility. Ortho-substituted fluorophenyl (as in the target compound) may enhance steric hindrance, affecting packing efficiency .
- Carboxamide vs.
2.2.1 Antimicrobial Activity
- N-[2-Chloro-4-(Trifluoromethyl)Phenyl] Analogs (4a-o) : Exhibited moderate to strong antimicrobial activity against S. aureus and E. coli. The trifluoromethyl group enhanced lipophilicity and membrane penetration .
2.2.2 Antioxidant Activity
- 4-(Furan-2-yl)-6-Methyl-2-Thioxo-THP-5-Carboxylates : Compound 3c showed potent DPPH scavenging (IC50: 0.6 mg/mL), attributed to the electron-rich furan ring. The target compound’s dimethoxyphenyl group may similarly enhance radical scavenging .
2.2.3 Enzyme Inhibition
- Methyl 4-(Thiophen-3-yl)-6-Methyl-2-Oxo-THP-5-Carboxylate: Inhibited thymidine phosphorylase (IC50: 47.1 µM).
Q & A
Q. What are the established synthetic routes for this tetrahydropyrimidine carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with substituted phenyl derivatives and heterocyclic precursors. For example, similar pyrimidine derivatives are synthesized via condensation reactions (e.g., Biginelli-like cyclization) and cyclization processes to form the tetrahydropyrimidine core. Key intermediates include aryl aldehydes, thiourea derivatives, and fluorophenyl carboxamide precursors. Reaction conditions often require anhydrous solvents (e.g., ethanol, DMF) and catalysts like HCl or acetic acid to drive cyclization .
Q. How is the compound characterized to confirm its structural integrity and purity?
Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) to verify substituent positions and the tetrahydropyrimidine scaffold. Mass Spectrometry (MS) determines molecular weight and fragmentation patterns. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. For crystalline derivatives, X-ray Diffraction (XRD) provides precise bond lengths and angles, as seen in related ethyl carboxylate analogs .
Q. What are the critical structural features influencing its physicochemical properties?
The compound’s solubility and stability are governed by:
- The 2-thioxo group , which enhances hydrogen-bonding potential.
- 2,3-Dimethoxyphenyl and 2-fluorophenyl substituents , contributing to lipophilicity and π-π stacking interactions.
- The tetrahydropyrimidine ring , which introduces conformational flexibility. Computational studies (e.g., DFT) on analogous compounds reveal that substituent orientation affects electronic properties and reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
Optimization requires systematic variation of:
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst loading : Acidic catalysts (e.g., p-TsOH) improve regioselectivity in thiourea-based cyclizations. For example, in related pyrimidine syntheses, yields increased from 45% to 72% by switching from ethanol to DMF and adjusting stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data for this class of compounds?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Standardize dose-response curves across multiple models (e.g., cancer vs. bacterial assays).
- Use molecular docking to validate target binding hypotheses, as seen in studies of triazolopyrimidines with kinase targets .
- Perform metabolic stability tests to rule out false positives from compound degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular Dynamics (MD) simulations and docking studies (using AutoDock Vina or Schrödinger Suite) model interactions with enzymes like dihydrofolate reductase (DHFR) or kinases. For example, thioxo groups in similar pyrimidines form hydrogen bonds with catalytic residues, while fluorophenyl moieties occupy hydrophobic pockets. These models guide SAR (Structure-Activity Relationship) refinement .
Q. What are the challenges in achieving regioselectivity during functionalization of the tetrahydropyrimidine core?
Competing reactivity at N1, C5, and C6 positions complicates functionalization. Strategies include:
- Protecting group chemistry : Temporarily block reactive sites (e.g., Boc protection of amines).
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control electrophilic substitution, as demonstrated in fluorophenyl derivatives .
Methodological Notes
- Biological Assays : Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) over broad phenotypic screens to isolate mechanism-of-action data.
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, drying time) meticulously, as minor variations significantly impact outcomes in multi-step syntheses .
- Safety : Handle thiourea intermediates and fluorinated byproducts with caution due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
